molecular formula C12H18N2O2 B13637274 tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate

tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate

Cat. No.: B13637274
M. Wt: 222.28 g/mol
InChI Key: LTQFBEGNKDSUGU-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a dihydrocyclopenta[c]pyrrole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an amino ester in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acid chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydrocyclopenta[c]pyrrole ring system can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate: Unique due to its specific ring structure and functional groups.

    tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

    This compound methyl ester: Similar structure but with a methyl ester group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 4-amino-5,6-dihydro-4H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14/h6-7,10H,4-5,13H2,1-3H3

InChI Key

LTQFBEGNKDSUGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C2CCC(C2=C1)N

Origin of Product

United States

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